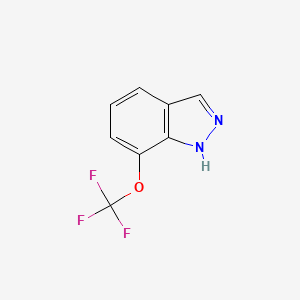

7-(Trifluoromethoxy)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(Trifluoromethoxy)-1H-indazole is a chemical compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, with a trifluoromethoxy group attached . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .

科学的研究の応用

Supramolecular Interactions and Coordination Chemistry

The research on triazoles, a class to which 7-(Trifluoromethoxy)-1H-indazole is closely related, has shown significant interest due to their unique supramolecular interactions. These interactions enable applications in supramolecular and coordination chemistry, where the nitrogen-rich triazole and its derivatives, including indazole variants, facilitate complexation of anions through hydrogen and halogen bonding. This capability is critical for developing novel materials and sensors, demonstrating the potential of such compounds in creating innovative chemical frameworks (Schulze & Schubert, 2014).

Structural Studies and Molecular Interactions

The structure and supramolecular interactions of NH-indazoles, including those substituted with trifluoromethyl groups, have been extensively studied. X-ray crystallography of these compounds reveals detailed insights into their crystal packing, hydrogen bonding, and other non-covalent interactions, which are foundational for designing compounds with tailored physical and chemical properties. Such studies are essential for understanding the behavior of these molecules in various environments and for the rational design of materials and drugs (Teichert et al., 2007).

Anticancer and Antioxidant Activities

Amide-linked 1,4-disubstituted 1,2,3-triazoles, synthesized through click chemistry approaches, have been explored for their anticancer and antioxidant activities. This research highlights the versatility of triazole derivatives in medicinal chemistry, where modifications to the core structure can lead to significant bioactivity. Such compounds have shown promising results against various cancer cell lines and in antioxidant assays, indicating their potential as therapeutic agents (Kaushik et al., 2021).

Synthesis and Chemical Reactivity

The synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles demonstrates the chemical versatility and reactivity of the indazole core. These compounds serve as potent building blocks for further chemical modifications, enabling the creation of a wide array of derivatives with potential applications in drug development, materials science, and as ligands in catalysis. The efficient synthesis of such scaffolds is crucial for advancing research and development in various chemical domains (Cottyn et al., 2007).

作用機序

Target of Action

It’s structurally similar to flometoquin , a novel insecticide that targets a variety of thrips species at the nymphal and adult stages .

Mode of Action

Flometoquin, a compound with a similar structure, acts as a mitochondrial complex iii electron transport inhibitor at the qi site

Biochemical Pathways

Given its potential similarity to Flometoquin, it might affect the electron transport chain in mitochondria . .

Result of Action

If it acts similarly to flometoquin, it might demonstrate strong and quick insecticidal action against certain species through contact and feeding activity .

Action Environment

The development of a union strategy for a non-toxic environment that is conducive to innovation and the development of sustainable substitutes, including non-chemical solutions, is underway . This could potentially impact the use and effectiveness of such compounds in the future.

特性

IUPAC Name |

7-(trifluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKMFEHAKWBEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B2841531.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)

![N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2841536.png)

![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)